Ethyl ((2,4-dichlorobenzoyl)amino)acetate
Description
Ethyl ((2,4-dichlorobenzoyl)amino)acetate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C11H11Cl2NO3 |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
BQCHYYSNTUWIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((2,4-dichlorobenzoyl)amino)acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((2,4-dichlorobenzoyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Hydrochloric acid or sodium hydroxide is used under reflux conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield the corresponding methoxy derivative.
Hydrolysis: The major products are 2,4-dichlorobenzoic acid and ethyl glycinate.
Scientific Research Applications
Ethyl ((2,4-dichlorobenzoyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of ethyl ((2,4-dichlorobenzoyl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl ((3,4-dimethoxybenzoyl)amino)acetate
- Ethyl ((3-chlorobenzoyl)amino)acetate hydrochloride
- Dimethyl 2-((2,4-dichlorobenzoyl)amino)terephthalate
Uniqueness
Ethyl ((2,4-dichlorobenzoyl)amino)acetate is unique due to the presence of two chloro groups on the benzoyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds .
Biological Activity
Ethyl ((2,4-dichlorobenzoyl)amino)acetate, a compound with significant biological activity, has been the subject of various studies aimed at understanding its mechanisms and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . Its structure features a dichlorobenzoyl moiety attached to an aminoacetate group, which is critical for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. In particular, it has been shown to inhibit the growth of various bacterial strains. For example, a study reported an IC50 value (the concentration required to inhibit 50% of the bacterial growth) of approximately 100 µM against Mycobacterium tuberculosis, indicating moderate activity against this pathogen .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research on related compounds suggests that modifications to the benzoyl group can enhance anti-inflammatory activity by modulating cytokine production in macrophages. Specifically, compounds with similar structures have demonstrated the ability to suppress IL-6 and TNF-alpha production in vitro .
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Target Pathogen/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 100 | Inhibition of cell wall synthesis |
| Related compound A | RAW 264.7 macrophages | 50 | Cytokine suppression |
| Related compound B | Human cancer cell lines | 75 | Induction of apoptosis |
Case Study 1: Antitubercular Activity
A recent investigation focused on the antitubercular activity of this compound. The study utilized a series of in vitro assays to evaluate its efficacy against M. tuberculosis. Results indicated that while the compound showed moderate activity, structural modifications could potentially enhance its potency. The study highlighted the importance of the dichlorobenzoyl moiety in maintaining biological activity .
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory properties of compounds structurally related to this compound. Using a collagen-induced arthritis model in mice, researchers found that these compounds significantly reduced joint inflammation and cytokine levels (IL-17 and IFN-γ), suggesting a promising therapeutic role in treating autoimmune conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
